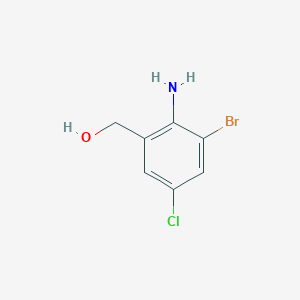
(1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a cyclopropane ring substituted with a 4-chloro-3-fluorophenyl group and an amine group, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the 4-chloro-3-fluorophenyl Group: The phenyl group can be introduced via a Grignard reaction, where a phenylmagnesium bromide reacts with a suitable cyclopropane derivative.
Amination: The amine group can be introduced through a reductive amination process, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Oximes, nitro compounds.
Reduction: Primary amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
科学研究应用
(1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or pharmacology.
相似化合物的比较
- (1R,2R)-2-(4-chlorophenyl)cyclopropan-1-amine;hydrochloride
- (1R,2R)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride
- (1R,2R)-2-(4-bromophenyl)cyclopropan-1-amine;hydrochloride
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (chlorine, fluorine, bromine) affects the compound’s reactivity and interaction with molecular targets.
- Unique Properties: The combination of chlorine and fluorine substituents in (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride provides a unique electronic and steric environment, potentially leading to distinct biological and chemical properties.
属性
分子式 |
C9H10Cl2FN |
|---|---|
分子量 |
222.08 g/mol |
IUPAC 名称 |
(1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9-;/m1./s1 |
InChI 键 |
HUBHZRKHOYLABE-SOWVLMPRSA-N |
手性 SMILES |
C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)F.Cl |
规范 SMILES |
C1C(C1N)C2=CC(=C(C=C2)Cl)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11732302.png)
![1-ethyl-5-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732308.png)

![1-[3-(Methylsulfonyl)phenyl]cyclopropanemethanamine](/img/structure/B11732331.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11732357.png)
![[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732363.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732367.png)


![(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732386.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732397.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11732405.png)
